molecular formula C18H20ClN5O B275615 N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine

N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine

Cat. No. B275615
M. Wt: 357.8 g/mol
InChI Key: MDTWYKJLZCUVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine is a compound belonging to the class of tetrazole-based compounds. It is a potent and selective inhibitor of protein kinase C (PKC) ε, which plays a crucial role in the regulation of various cellular functions. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves the inhibition of N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine ε, which plays a crucial role in various cellular functions, including cell proliferation, differentiation, and survival. N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine ε is overexpressed in various cancer cell lines, making it an attractive target for cancer therapy. Inhibition of N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine ε by N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine leads to the activation of various signaling pathways, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for the maintenance of tissue homeostasis. Additionally, it has been shown to inhibit cell migration and invasion, which are crucial steps in cancer metastasis. Furthermore, it has been shown to modulate the expression of various genes involved in cancer progression, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine in lab experiments is its selectivity towards N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine ε. This allows for the specific inhibition of N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine ε without affecting other N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine isoforms, which can lead to unwanted side effects. Additionally, it has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for in vivo studies.
However, one of the main limitations of using N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic efficacy.

Future Directions

There are several future directions for the research on N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine. One of the main directions is to optimize its therapeutic efficacy by identifying its molecular targets and elucidating its mechanism of action. Additionally, there is a need to investigate its potential toxicity and develop strategies to minimize its adverse effects. Furthermore, there is a need to explore its potential applications in other diseases, such as cardiovascular and neurological disorders. Finally, there is a need to develop novel analogs of N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine with improved selectivity and efficacy.

Synthesis Methods

The synthesis of N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine involves a multi-step process. The first step involves the preparation of 4-chlorobenzyl alcohol, followed by the reaction of the alcohol with 2-bromobenzyl bromide to yield 2-(4-chlorobenzyl)phenyl ether. The next step involves the reaction of the ether with propylamine to yield N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

properties

Molecular Formula

C18H20ClN5O

Molecular Weight

357.8 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C18H20ClN5O/c1-2-11-24-22-18(21-23-24)20-12-15-5-3-4-6-17(15)25-13-14-7-9-16(19)10-8-14/h3-10H,2,11-13H2,1H3,(H,20,22)

InChI Key

MDTWYKJLZCUVRB-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCCN1N=C(N=N1)NCC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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